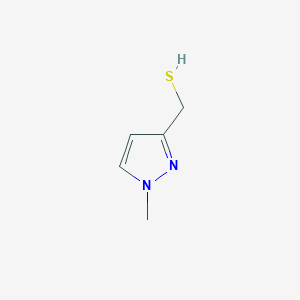

(1-methyl-1H-pyrazol-3-yl)methanethiol

Description

(1-Methyl-1H-pyrazol-3-yl)methanethiol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a methanethiol (-CH₂SH) group at the 3-position. The thiol functional group confers distinct chemical reactivity, including nucleophilicity, susceptibility to oxidation (forming disulfides), and moderate acidity (pKa ~10–11). This compound is of interest in medicinal chemistry and materials science due to the pyrazole scaffold’s prevalence in bioactive molecules and the thiol’s utility in coordination chemistry or polymerization reactions.

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVCTVNASONDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methanethiol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for (1-methyl-1H-pyrazol-3-yl)methanethiol are not extensively documented, the general approach involves large-scale synthesis using similar cyclocondensation reactions. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted pyrazoles, depending on the specific reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

The compound has been investigated for its potential pharmacological activities. Pyrazole derivatives, including (1-methyl-1H-pyrazol-3-yl)methanethiol, are known to exhibit a range of biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. Research indicates that these compounds can inhibit key enzymes involved in disease processes, making them valuable candidates for drug development .

Case Study: Anti-Diabetic Activity

A recent study evaluated the anti-diabetic effects of pyrazole derivatives, including (1-methyl-1H-pyrazol-3-yl)methanethiol. The results demonstrated significant inhibition of xanthine oxidase and antioxidant activities, suggesting potential therapeutic benefits for managing diabetes .

Agricultural Science

Pesticidal Properties

Research has shown that pyrazole compounds can serve as effective agrochemicals. (1-Methyl-1H-pyrazol-3-yl)methanethiol has been explored for its potential use as a pesticide or herbicide due to its ability to disrupt metabolic pathways in pests and weeds .

Case Study: Herbicide Development

In studies focusing on herbicidal activity, derivatives of pyrazole have been synthesized and tested against various plant species. The results indicated that certain derivatives exhibited selective toxicity towards weeds while being less harmful to crops, highlighting their application in sustainable agriculture .

Material Science

Synthesis of Functional Materials

(1-Methyl-1H-pyrazol-3-yl)methanethiol is also utilized in the synthesis of functional materials. Its unique thiol group allows it to participate in various chemical reactions, making it useful in creating polymers and nanomaterials with specific properties .

Case Study: Nanocomposite Formation

Recent advancements have shown that incorporating (1-methyl-1H-pyrazol-3-yl)methanethiol into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of nanocomposites for electronic and structural applications .

Chemical Synthesis

Reactivity and Derivative Formation

The compound's reactivity allows for the formation of various derivatives through substitution reactions. This characteristic is exploited in synthetic chemistry to create new compounds with tailored properties for specific applications .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anti-diabetic activity | Significant enzyme inhibition; potential therapeutic use |

| Agricultural Science | Pesticide/herbicide development | Selective toxicity towards weeds; sustainable agriculture |

| Material Science | Synthesis of functional materials | Enhanced mechanical properties in nanocomposites |

| Chemical Synthesis | Derivative formation | Creation of new compounds with tailored properties |

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methanethiol involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position :

- 3-yl derivatives (e.g., target compound, aldehyde) exhibit distinct steric and electronic effects compared to 4-yl isomers. For instance, the 3-position’s proximity to the pyrazole nitrogen may enhance resonance stabilization of the thiol group.

Functional Group Impact :

- Thiol (-SH) : Higher reactivity toward electrophiles and metals compared to amines (-NH₂) or aldehydes (-CHO). The thiol group’s oxidation to disulfides is critical in materials science (e.g., self-healing polymers) .

- Carboxylic Acid (-COOH) : Increases water solubility and ionic interactions, making it suitable for pharmaceutical formulations .

- Amine (-NH₂) : Basic nature facilitates protonation, enhancing solubility in acidic environments and utility in drug design .

Biological Implications: Thiol-containing compounds, such as methanethiol (CH₃SH), are known inhibitors of microbial processes like methane oxidation, necessitating detoxification pathways (e.g., oxidation to H₂S) .

Biological Activity

(1-methyl-1H-pyrazol-3-yl)methanethiol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its thiol group, has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of (1-methyl-1H-pyrazol-3-yl)methanethiol, supported by recent research findings and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 1555650-32-2 |

| Molecular Formula | C6H10N2S |

| Molecular Weight | 142.22 g/mol |

| Purity | ≥95% |

| Origin | United States |

The biological activity of (1-methyl-1H-pyrazol-3-yl)methanethiol is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity and affecting biochemical pathways related to oxidative stress and signal transduction .

Antimicrobial Activity

Recent studies have shown that (1-methyl-1H-pyrazol-3-yl)methanethiol exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrazole derivatives, including (1-methyl-1H-pyrazol-3-yl)methanethiol, showing strong inhibition against S. aureus with an MIC of 0.0195 mg/mL .

- Antifungal Properties : Another investigation highlighted the antifungal activity of this compound against Candida albicans, demonstrating a significant reduction in fungal growth at low concentrations .

Anticancer Activity

The anticancer potential of (1-methyl-1H-pyrazol-3-yl)methanethiol has also been explored. Research indicates that it can induce cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay results showed that this compound significantly inhibited cell proliferation in these lines, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

The biological activity of (1-methyl-1H-pyrazol-3-yl)methanethiol can be compared with other pyrazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (1-methyl-1H-pyrazol-3-yl)methanethiol | Significant | High |

| (1-ethyl-1H-pyrazol-3-yl)methanethiol | Moderate | Moderate |

| (1-benzyl-1H-pyrazol-3-yl)methanethiol | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.